1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one
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Description
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing 1,3,4-oxadiazole rings, have been extensively studied for their therapeutic properties. Research highlights the 1,3,4-oxadiazole moiety's ability to bind effectively with different enzymes and receptors in biological systems, facilitating an array of bioactivities due to its unique structural features (Verma et al., 2019). These compounds have shown promise in anticancer, antibacterial, antifungal, and anti-inflammatory applications, among others, underscoring their potential in drug development.
Furthermore, oxadiazole derivatives, including those with pyrimidine rings, are noted for their versatility in pharmacological applications. The ability of these moieties to form both coordination and hydrogen bonds makes them suitable as sensing probes and candidates for drug development, highlighting their significance in creating new medicinal agents with varied biological activities (Jalhan et al., 2017).
Pyrimidine Derivatives in Drug Development
Pyrimidine derivatives, as part of this complex molecule, are also critical in the design of biologically active compounds. These derivatives have been utilized in the synthesis of optical sensors due to their exquisite sensing materials and medicinal applications, demonstrating their broad utility in both scientific and therapeutic contexts (Jindal & Kaur, 2021).
The synthesis and pharmacological evaluation of compounds featuring pyrimidine and oxadiazole rings are ongoing, with recent research focusing on their anti-tubercular, antifungal, and antibacterial properties. This ongoing research underscores the role of such compounds in developing new therapeutic agents capable of addressing various diseases and conditions (Asif, 2014).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-4-5-17(8-14(13)2)28-12-15(9-18(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)19-23-6-3-7-24-19/h3-8,15-16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAYBWEBDSUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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